

Application Notes: Synthesis of (R)-(+)-3-Benzylxy-2-(Boc-amino)-1-propanol

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Compound of Interest

Compound Name: (R)-(+)-3-Benzylxy-2-(Boc-amino)-1-propanol

Cat. No.: B183359

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Introduction

(R)-(+)-3-Benzylxy-2-(Boc-amino)-1-propanol is a chiral building block of significant interest in medicinal chemistry and the synthesis of complex organic molecules. Its protected functional groups—a Boc-protected amine, a benzyl-protected primary alcohol, and a free primary alcohol—allow for selective chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This application note provides a detailed, three-step protocol for the synthesis of **(R)-(+)-3-Benzylxy-2-(Boc-amino)-1-propanol** starting from the commercially available chiral amino acid, (R)-Serine. The described methodology is robust, scalable, and yields the target compound with high purity.

Overall Reaction Scheme

The synthesis proceeds through three key transformations:

- **N-Boc Protection:** The amino group of (R)-Serine is protected using di-tert-butyl dicarbonate ((Boc)₂O).
- **O-Benzylation:** The hydroxyl group is protected as a benzyl ether using benzyl bromide (BnBr).
- **Carboxylic Acid Reduction:** The carboxylic acid is converted to its methyl ester and subsequently reduced to a primary alcohol using lithium borohydride (LiBH₄).

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

Step	Reaction	Starting Material	Key Reagents	Solvent	Reaction Time (h)	Yield (%)
1	N-Boc Protection	(R)-Serine	(Boc) ₂ O, NaOH	1,4-Dioxane/H ₂ O	24	~94% [1]
2	O-Benzylation	N-Boc-(R)-Serine	NaH, Benzyl Bromide	DMF	12	High
3	Esterification & Reduction	N-Boc-O-benzyl-(R)-Serine	CH ₃ I, K ₂ CO ₃ ; then LiBH ₄	DMF; then THF/H ₂ O	2 & 12	High

Experimental Protocols

Step 1: Synthesis of N-Boc-(R)-Serine

Materials:

- (R)-Serine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Ethyl acetate (EtOAc)
- Diethyl ether (Et₂O)
- 1M Sulfuric acid (H₂SO₄)
- Anhydrous sodium sulfate (Na₂SO₄)

- Deionized water

Procedure:

- In a round-bottom flask, dissolve (R)-Serine (1.0 eq) in a 1:2 mixture of 1M aqueous NaOH (1.0 eq) and 1,4-dioxane.
- Cool the stirred solution to 0°C using an ice bath.
- Slowly add di-tert-butyl dicarbonate (1.2 eq).
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- After 24 hours, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
- Wash the remaining aqueous layer with diethyl ether (2 x volume of aqueous layer).
- Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.
- Extract the product with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-Serine as a sticky oil.[1]

Step 2: Synthesis of N-Boc-O-benzyl-(R)-Serine

Materials:

- N-Boc-(R)-Serine
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Benzyl bromide (BnBr)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas

Procedure:

- Dissolve N-Boc-(R)-Serine (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
- Cool the solution to 0°C in an ice bath.
- Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains at 0°C.
- Stir the mixture at 0°C for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl .
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-O-benzyl-(R)-Serine.[\[1\]](#)

Step 3: Synthesis of (R)-(+)-3-Benzyl-2-(Boc-amino)-1-propanol

Materials:

- N-Boc-O-benzyl-(R)-Serine

- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- Lithium borohydride (LiBH_4)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:**Part A: Esterification**

- Dissolve N-Boc-O-benzyl-(R)-Serine (1.0 eq) in anhydrous DMF.
- Add solid potassium carbonate (1.1 eq) to the solution.
- Add methyl iodide (2.0 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete formation of the methyl ester.[\[2\]](#)
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate to obtain the crude N-Boc-O-benzyl-(R)-Serine methyl ester. This is typically used in the next step without further purification.

Part B: Reduction

- Dissolve the crude methyl ester from Part A in a mixture of anhydrous THF and water.
- Cool the solution to 0°C.
- Add lithium borohydride (1.5 eq) portion-wise. Lithium borohydride is effective for the selective reduction of esters.[3]
- Stir the reaction at 0°C for 30 minutes and then at room temperature for 12 hours.
- Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **(R)-(+)-3-Benzyl-2-(Boc-amino)-1-propanol** as a white solid.

Visualizations



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